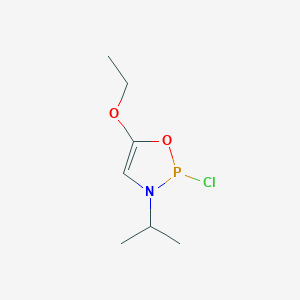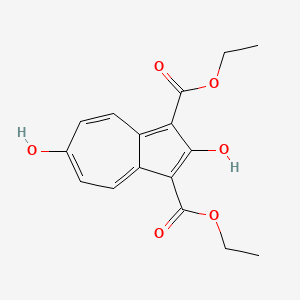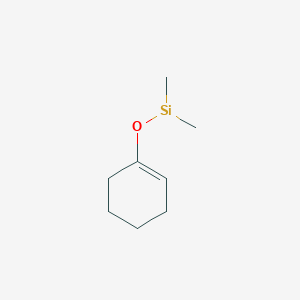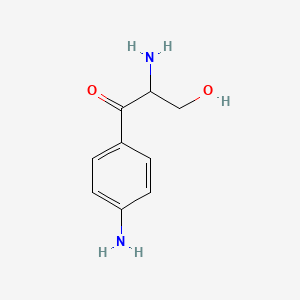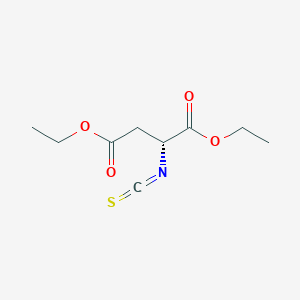
Diethyl N-(sulfanylidenemethylidene)-D-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(sulfanylidenemethylidene)-D-aspartate typically involves the reaction of diethyl aspartate with a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the sulfanylidenemethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(sulfanylidenemethylidene)-D-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diethyl D-aspartate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl N-(sulfanylidenemethylidene)-D-aspartate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl N-(sulfanylidenemethylidene)-D-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. It may also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl N-(sulfanylmethyl)-D-aspartate
- Diethyl N-(methylidene)-D-aspartate
- Diethyl N-(sulfanylidenemethyl)-L-aspartate
Uniqueness
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
65808-86-8 |
|---|---|
Formule moléculaire |
C9H13NO4S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
diethyl (2R)-2-isothiocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO4S/c1-3-13-8(11)5-7(10-6-15)9(12)14-4-2/h7H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
QXDWIJBRASJSJQ-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C(=O)OCC)N=C=S |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


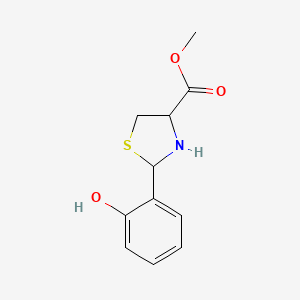
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
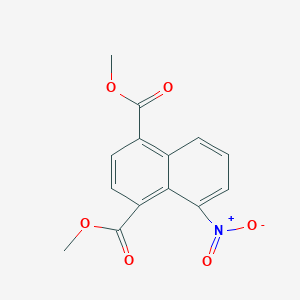
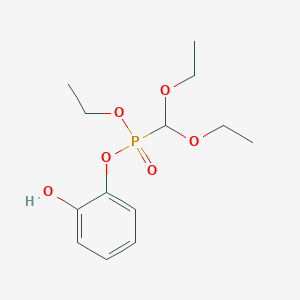

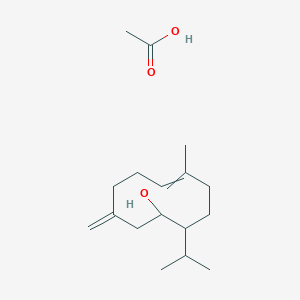

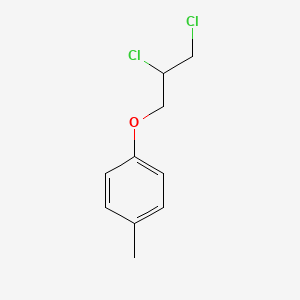
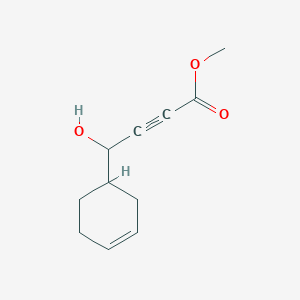
methanone](/img/structure/B14490544.png)
